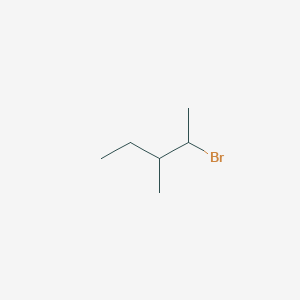

2-Bromo-3-methylpentane

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-bromo-3-methylpentane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13Br/c1-4-5(2)6(3)7/h5-6H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAIYCDIAGUESKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62168-41-6 | |

| Record name | 2-bromo-3-methylpentane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 Bromo 3 Methylpentane and Its Stereoisomers

Regioselective and Stereoselective Bromination Strategies

The placement of the bromine atom at the C2 position of the 3-methylpentane (B165638) skeleton, and the simultaneous control of the stereocenters at both C2 and C3, are the primary challenges in synthesizing 2-bromo-3-methylpentane. This requires sophisticated strategies that can selectively functionalize the target position while dictating the three-dimensional arrangement of the atoms.

Enantioselective and Diastereoselective Synthesis of this compound

The synthesis of specific stereoisomers of this compound, such as (2R,3S)-2-bromo-3-methylpentane, necessitates enantioselective and diastereoselective approaches. nih.gov While specific documented syntheses for this exact molecule are scarce, the principles of asymmetric bromination can be applied. The development of chiral catalysts has been a significant focus in achieving such transformations. nus.edu.sg

Recent advances have seen the emergence of unique catalysts, such as amino-thiocarbamates, that can mediate the asymmetric delivery of a bromine atom. nus.edu.sg Bifunctional catalysts, which incorporate both a Lewis base and a Lewis or Brønsted acid on a chiral scaffold, are also effective in promoting highly enantioselective bromolactonizations. nih.gov These catalysts work by creating a chiral environment around the substrate, influencing the trajectory of the incoming brominating agent and leading to the preferential formation of one enantiomer. For a substrate like an appropriately chosen alkene precursor, such a catalyst could facilitate the formation of a stereogenic C-Br bond with high enantiomeric ratios. nih.gov

Another powerful strategy is the catalytic asymmetric photoredox radical coupling, which can achieve enantioconvergent substitution of racemic alkyl halides. nih.gov In this approach, visible light and a chiral transition metal catalyst are used to generate achiral alkyl radicals from a racemic starting material. The chiral catalyst then controls the subsequent bond formation to produce a single stereoisomer of the product. nih.gov Applying this logic, a racemic mixture containing a suitable leaving group could potentially be converted into an enantiomerically enriched sample of this compound.

Hydrobromination of Alkenes and Mechanistic Considerations

The addition of hydrogen bromide (HBr) to alkenes is a classic method for preparing alkyl bromides. The regiochemical outcome of this reaction is dictated by the reaction mechanism, which can be either an electrophilic addition or a free-radical addition. The choice of alkene precursor is critical for targeting the this compound structure.

Electrophilic Addition (Markovnikov's Rule): When an alkene reacts with HBr in the absence of peroxides, the reaction proceeds via an electrophilic addition mechanism. The hydrogen atom adds to the carbon of the double bond that has more hydrogen atoms, leading to the formation of the most stable carbocation intermediate (Markovnikov's rule). study.comunacademy.com

Reaction with 3-methyl-1-pentene (B165626): The initial protonation of 3-methyl-1-pentene forms a secondary carbocation. This carbocation can then undergo a 1,2-hydride shift to form a more stable tertiary carbocation. Nucleophilic attack by the bromide ion on this rearranged tertiary carbocation yields 3-bromo-3-methylpentane (B1594764) as the major product, not this compound. brainly.comchegg.com

Reaction with 3-methyl-2-pentene: Protonation of this alkene can lead to two possible carbocations: a secondary carbocation at C2 or a tertiary carbocation at C3. The tertiary carbocation is significantly more stable, and therefore, the primary product of the reaction is 3-bromo-3-methylpentane. study.commytutor.co.uk this compound would be formed as a minor product from the less stable secondary carbocation. study.com

Free-Radical Addition (Anti-Markovnikov): In the presence of peroxides (ROOR), the addition of HBr to an alkene proceeds through a free-radical chain reaction. This mechanism leads to the anti-Markovnikov product, where the bromine atom adds to the carbon of the double bond that is less substituted. youtube.comyoutube.com For 3-methyl-1-pentene, this would result in the formation of 1-bromo-3-methylpentane.

| Alkene Precursor | Reaction Conditions | Mechanism | Major Product | Minor Product(s) |

|---|---|---|---|---|

| 3-methyl-1-pentene | HBr | Electrophilic Addition (with rearrangement) | 3-Bromo-3-methylpentane | This compound |

| 3-methyl-2-pentene | HBr | Electrophilic Addition | 3-Bromo-3-methylpentane | This compound |

| 3-methyl-1-pentene | HBr, ROOR (Peroxides) | Free-Radical Addition | 1-Bromo-3-methylpentane | - |

Free Radical Bromination of Alkanes

The direct bromination of an alkane, such as 3-methylpentane, in the presence of UV light proceeds via a free-radical chain mechanism. libretexts.orgstudy.com This process involves three main stages: initiation, propagation, and termination. libretexts.org The regioselectivity of this reaction is governed by the stability of the radical intermediate formed during the hydrogen abstraction step. The stability of carbon radicals follows the order: tertiary > secondary > primary.

The bromination of 3-methylpentane can lead to a mixture of monobrominated products. chegg.com The bromine radical (Br•) is highly selective and will preferentially abstract the hydrogen atom that leads to the most stable radical. reddit.com In 3-methylpentane, there are primary, secondary, and tertiary hydrogens. The tertiary hydrogen at the C3 position is the most easily abstracted, leading to a stable tertiary radical. Consequently, the major product of this reaction is 3-bromo-3-methylpentane. quora.com this compound is formed from the abstraction of a secondary hydrogen at the C2 position, which generates a less stable secondary radical, making it a minor product. brainly.com

| Hydrogen Position | Radical Type | Relative Stability | Resulting Product | Expected Yield |

|---|---|---|---|---|

| C3 | Tertiary | Most Stable | 3-Bromo-3-methylpentane | Major |

| C2 / C4 | Secondary | Intermediate | This compound / 2-Bromo-2-ethylbutane | Minor |

| C1 / C5 / Methyl Group | Primary | Least Stable | 1-Bromo-3-methylpentane / 1-Bromo-2-ethylbutane | Trace |

Novel Catalytic Systems in Halogenated Hydrocarbon Synthesis

Modern organic synthesis has increasingly moved towards catalytic methods to improve efficiency, selectivity, and sustainability. ijrpr.com The synthesis of halogenated hydrocarbons has benefited significantly from these advancements, with several novel catalytic systems emerging.

Visible-light photoredox catalysis has become a powerful tool for organic synthesis. rsc.org These systems use light-absorbing catalysts to initiate single-electron transfer processes, generating radical intermediates under exceptionally mild conditions. For instance, dual photoredox/cobalt catalysis can achieve the hydrohalogenation of aliphatic alkenes, delivering a hydrogen radical and a halogen radical across the double bond. organic-chemistry.org Nickel-based catalysts have also shown great promise, promoting the Markovnikov-selective hydroalkylation of unactivated alkenes using alkyl halides as both the hydride and alkyl source. nih.gov These catalytic approaches offer high functional group tolerance and operational simplicity, representing a significant improvement over traditional methods that often require harsh conditions. nih.govacs.org

| Catalytic System | Description | Advantages |

|---|---|---|

| Visible-Light Photoredox Catalysis | Uses a photocatalyst and visible light to generate radical intermediates for halogenation reactions. rsc.org | Mild reaction conditions, high functional group tolerance, sustainable energy source. |

| Dual Photoredox/Metal Catalysis (e.g., Cobalt) | Combines photoredox catalysis with a metal co-catalyst to enable transformations like hydrohalogenation of alkenes. organic-chemistry.org | High efficiency and control over reactivity. |

| Nickel-Based Catalysis | Employs nickel complexes to catalyze reactions such as cross-coupling and hydroalkylation with alkyl halides. nih.gov | Excellent for C-C bond formation and functionalization of unactivated alkenes. |

Sustainable and Green Chemistry Approaches in the Synthesis of this compound

The principles of green chemistry aim to reduce the environmental impact of chemical processes. rsc.org In the context of synthesizing this compound, this involves using safer reagents, minimizing waste, and employing energy-efficient methods.

One significant green approach is the replacement of hazardous reagents. For example, the use of molecular bromine, which is toxic and corrosive, can be avoided by generating the brominating agent in situ. A safe and straightforward protocol involves reacting an oxidant like sodium hypochlorite (B82951) (NaOCl) with hydrogen bromide (HBr) in a continuous flow reactor to produce bromine, which is immediately consumed in the subsequent reaction. nih.gov

Another sustainable strategy involves using ionic liquids as alternative reaction media and reagents. Pyridinium-based ionic liquids have been used for the efficient conversion of alcohols to alkyl bromides, offering a solvent-free and environmentally benign alternative to classical methods like the Appel reaction. researchgate.netresearchgate.net

Furthermore, biocatalysis using halogenase enzymes presents a highly attractive green alternative. rsc.org These enzymes can perform regioselective halogenation on organic substrates in aqueous media at ambient temperatures, using non-toxic halide salts. This approach offers unparalleled selectivity, often targeting positions that are electronically disfavored in traditional chemical synthesis. rsc.org

| Approach | Description | Green Chemistry Principle(s) |

|---|---|---|

| In Situ Reagent Generation | Generating hazardous reagents like Br2 at the point of use to avoid storage and transport. nih.gov | Safer Chemistry, Accident Prevention |

| Use of Ionic Liquids | Employing ionic liquids as solvents and/or reagents to replace volatile organic compounds (VOCs). researchgate.net | Safer Solvents and Auxiliaries |

| Photocatalysis | Using visible light as a renewable energy source to drive chemical reactions. rsc.org | Energy Efficiency |

| Biocatalysis (Halogenases) | Utilizing enzymes to perform highly selective halogenations under mild, aqueous conditions. rsc.org | Use of Renewable Feedstocks, Catalysis, Benign by Design |

Mechanistic Elucidation of Complex Synthetic Pathways

A deep understanding of reaction mechanisms is crucial for developing selective and efficient syntheses. For complex transformations like the stereoselective synthesis of this compound, elucidating the precise pathway allows for optimization and control over the product outcome.

In catalytic enantioselective reactions, mechanistic studies focus on the interaction between the catalyst and the substrate. Techniques such as kinetic analysis and computational modeling (e.g., DFT calculations) are employed to understand the structure of the transition state and rationalize the origin of stereoselectivity. researchgate.net For example, in asymmetric bromolactonization, mechanistic studies might investigate how a chiral catalyst restricts the rotational flexibility of the substrate, thereby controlling the facial selectivity of the bromine addition.

For reactions involving intermediates, such as the carbocations in electrophilic addition or the radicals in free-radical bromination, the mechanism dictates the regioselectivity. The propensity for carbocation rearrangements, like the 1,2-hydride shift observed in the hydrobromination of 3-methyl-1-pentene, is a key mechanistic feature that must be considered and controlled to achieve the desired product. masterorganicchemistry.comyoutube.com Understanding these pathways is fundamental to designing a synthetic route that favors the formation of this compound over other isomers like 3-bromo-3-methylpentane.

Elucidation of Stereochemical Properties and Chiral Analysis of 2 Bromo 3 Methylpentane

Advanced Chiral Separation Techniques for Enantiomers and Diastereomers

The separation of the four stereoisomers of 2-bromo-3-methylpentane is a critical step for their individual study. Due to their identical physical properties, the separation of enantiomeric pairs requires a chiral environment. Diastereomers, having different physical properties, can often be separated by conventional chromatographic techniques, although chiral methods can enhance resolution.

Chiral Gas Chromatography (GC): This technique is highly effective for the separation of volatile chiral compounds like this compound. nih.gov Chiral stationary phases (CSPs) are employed to create the necessary chiral environment for separation. gcms.cz For a non-polar compound such as this, CSPs based on modified cyclodextrins are particularly suitable. researchgate.net The differential interaction between the enantiomers and the chiral stationary phase leads to different retention times, allowing for their separation. The separation of the diastereomeric pairs can also be optimized using chiral GC.

Hypothetical Chiral GC Separation Data for this compound Stereoisomers

| Stereoisomer | Retention Time (min) |

|---|---|

| (2R,3S) | 12.5 |

| (2S,3R) | 13.2 |

| (2R,3R) | 14.8 |

| (2S,3S) | 15.5 |

Note: This data is illustrative and assumes a hypothetical chiral GC method.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is another powerful technique for the separation of enantiomers and diastereomers. nih.govnih.gov This can be achieved through two main approaches: direct and indirect separation. chiralpedia.com In the direct method, a chiral stationary phase is used to resolve the stereoisomers. For the indirect method, the enantiomers are first derivatized with a chiral derivatizing agent to form diastereomeric derivatives, which can then be separated on a standard achiral HPLC column. chiralpedia.com Given the lack of a suitable chromophore in this compound for UV detection, derivatization can also introduce a UV-active moiety, facilitating detection.

Determination of Absolute Configuration using Spectroscopic and Diffraction Methods

Once the stereoisomers are separated, determining their absolute configuration (the precise 3D arrangement of atoms) is essential.

Spectroscopic Methods:

Vibrational Circular Dichroism (VCD): VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. wikipedia.orgbruker.com The resulting VCD spectrum is highly sensitive to the molecule's absolute configuration. By comparing the experimental VCD spectrum of an enantiomer to a spectrum predicted by ab initio quantum mechanical calculations, the absolute configuration can be unambiguously assigned. mdpi.comresearchgate.net

Optical Rotatory Dispersion (ORD): ORD measures the change in optical rotation of a chiral compound with respect to the wavelength of light. wikipedia.orglibretexts.org The shape of the ORD curve, particularly the sign of the Cotton effect in the vicinity of an absorption band, can be correlated with the absolute configuration of the molecule. libretexts.org While this compound lacks a strong chromophore in the accessible UV-Vis region, ORD can still provide valuable structural information.

X-ray Diffraction:

X-ray Crystallography: This is the most definitive method for determining the absolute configuration of a chiral molecule. However, it requires a single crystal of the compound, which can be challenging to obtain for a low-melting, non-polar molecule like this compound. A common strategy is to derivatize the molecule with a heavy atom (e.g., a bromine-containing aromatic acid) to facilitate crystallization and to enhance the anomalous dispersion effect, which is crucial for absolute configuration determination.

Conformational Analysis of this compound: Experimental and Theoretical Approaches

The rotation around the C2-C3 single bond in this compound gives rise to various conformations, the relative stabilities of which are determined by steric and torsional strain.

Experimental Approaches:

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, particularly the measurement of vicinal proton-proton coupling constants (³JHH), is a powerful tool for conformational analysis in solution. auremn.org.brnih.gov The magnitude of these coupling constants is related to the dihedral angle between the coupled protons, as described by the Karplus equation. By analyzing the coupling constants, the relative populations of the different staggered conformations (anti and gauche) can be determined.

Theoretical Approaches:

Molecular Mechanics and Quantum Mechanics Calculations: Computational methods are widely used to model the conformational landscape of molecules. rsc.org Molecular mechanics provides a computationally efficient way to map the potential energy surface as a function of the dihedral angle of interest. Quantum mechanics calculations, such as Density Functional Theory (DFT), can provide more accurate energies for the various conformers and the transition states connecting them. These calculations can generate a potential energy diagram illustrating the relative stabilities of the staggered and eclipsed conformations.

Potential Energy Diagram for Rotation around the C2-C3 Bond in (2R,3R)-2-Bromo-3-methylpentane

A potential energy diagram would show the staggered conformations (anti and gauche) as energy minima and the eclipsed conformations as energy maxima. The anti-conformation, where the bulky bromine and ethyl groups are 180° apart, is expected to be the most stable. The gauche conformations, with these groups at 60° to each other, would be of higher energy due to steric strain. The eclipsed conformations would be the least stable due to both torsional and steric strain.

Hypothetical Relative Energies of Conformers for (2R,3R)-2-Bromo-3-methylpentane

| Conformation | Dihedral Angle (Br-C2-C3-C4) | Relative Energy (kcal/mol) |

|---|---|---|

| Anti | 180° | 0 |

| Gauche 1 | 60° | 1.2 |

| Gauche 2 | -60° | 1.5 |

| Eclipsed 1 | 0° | 4.5 |

| Eclipsed 2 | 120° | 3.8 |

| Eclipsed 3 | -120° | 4.2 |

Note: This data is illustrative and based on general principles of conformational analysis for haloalkanes.

Stereochemical Stability and Epimerization Studies

The stereochemical stability of the chiral centers in this compound is an important consideration, particularly under conditions that might promote racemization or epimerization (the change in configuration at one of two or more stereogenic centers).

For a secondary alkyl bromide like this compound, epimerization at the C2 position can potentially occur via a mechanism that involves the formation of a carbocation intermediate. This is more likely under solvolysis conditions with a polar, protic solvent, which would favor an SN1-type pathway. The planar carbocation intermediate can then be attacked by a nucleophile (such as the bromide ion) from either face, leading to a mixture of stereoisomers.

Factors influencing the rate of epimerization include:

Solvent Polarity: More polar and protic solvents will stabilize the carbocation intermediate, increasing the rate of epimerization.

Temperature: Higher temperatures provide the necessary energy to overcome the activation barrier for carbocation formation.

Nature of the Nucleophile: The presence of a good nucleophile that can also act as a leaving group (like Br⁻) can facilitate the process.

Under typical, non-reactive conditions, the stereoisomers of this compound are configurationally stable.

Mechanistic Investigations of 2 Bromo 3 Methylpentane Reactivity

Solvent Effects and Catalysis in the Reactivity of 2-Bromo-3-methylpentane

The reactivity of this compound, a secondary alkyl halide, is profoundly influenced by the choice of solvent and the presence of catalysts. These factors can dictate the reaction pathway, favoring either substitution (SN1, SN2) or elimination (E1, E2) mechanisms, and can significantly alter reaction rates. Mechanistic investigations have focused on understanding how these external factors control the formation of carbocation intermediates or facilitate concerted reaction pathways.

Solvent Effects on Mechanistic Pathways

The solvent plays a critical role in stabilizing reactants, transition states, and intermediates, thereby directing the course of the reaction. For this compound, the polarity of the solvent is a primary determinant of the operative mechanism.

Polar Protic Solvents and Unimolecular Pathways (SN1/E1):

In polar protic solvents, such as water, ethanol, and acetic acid, reactions of this compound tend to proceed through unimolecular (SN1 and E1) pathways. libretexts.org These solvents are effective at solvating both the departing bromide leaving group and the carbocation intermediate that forms in the rate-determining step. libretexts.orglibretexts.org The high dielectric constant of these solvents helps to stabilize the charge separation in the transition state leading to the carbocation. libretexts.org

The mechanism begins with the slow ionization of the C-Br bond to form a secondary carbocation. youtube.com A key mechanistic feature in the reaction of this compound is the potential for this initial secondary carbocation to rearrange via a 1,2-hydride shift to form a more stable tertiary carbocation. youtube.com This rearrangement is a crucial step that influences the final product distribution. The solvent can then act as a nucleophile (SN1 solvolysis) or a base (E1). youtube.com

The competition between SN1 and E1 pathways is sensitive to the specific solvent and temperature conditions. The general trend shows that increasing solvent polarity accelerates the rate of both SN1 and E1 reactions due to enhanced stabilization of the carbocation intermediate.

Illustrative Effect of Solvent Polarity on SN1/E1 Reaction Rate

The following table illustrates the expected trend in the relative rate of unimolecular reactions for an alkyl bromide like this compound based on solvent polarity. The data are representative of the general principle.

| Solvent | Dielectric Constant (ε) | Expected Relative Rate | Mechanism Type |

| Acetic Acid | 6 | 1 (Reference) | SN1 / E1 |

| Ethanol | 24 | Faster | SN1 / E1 |

| Methanol (B129727) | 33 | Faster | SN1 / E1 |

| Water | 78 | Significantly Faster | SN1 / E1 |

Strong Bases and Bimolecular Elimination (E2):

When this compound is treated with a strong, non-nucleophilic base, such as sodium methoxide (B1231860) in methanol or potassium tert-butoxide, the bimolecular elimination (E2) mechanism is favored. testbook.comlibretexts.org The E2 reaction is a concerted process where the base abstracts a proton from a β-carbon while the bromide leaving group departs simultaneously, avoiding the formation of a carbocation intermediate. ksu.edu.sadalalinstitute.com

The regioselectivity of the E2 reaction is governed by Zaitsev's rule, which predicts that the more substituted alkene will be the major product when using a small, strong base like sodium methoxide. msu.edu However, the use of a sterically hindered base, such as potassium tert-butoxide, can favor the formation of the less substituted "Hofmann" product due to steric hindrance. libretexts.orgmsu.edu

Furthermore, the stereochemistry of the starting material is critical for the E2 pathway, which requires an anti-periplanar arrangement between the β-hydrogen and the leaving group. For instance, the reaction of (2R, 3R)-2-bromo-3-methylpentane with sodium methoxide proceeds via an E2 mechanism to yield (E)-3-methylpent-2-ene as the major product, demonstrating the stereospecificity of this pathway. testbook.com

Illustrative Product Distribution Based on Reaction Conditions

This table shows the expected major reaction pathways and products for this compound under different solvent and reagent conditions.

| Reagent / Solvent | Predominant Mechanism | Expected Major Product(s) |

| Ethanol (solvolysis) | SN1 / E1 | 2-ethoxy-3-methylpentane, 3-ethoxy-3-methylpentane (after rearrangement), 3-methyl-2-pentene, 3-methyl-1-pentene (B165626) |

| Sodium Ethoxide in Ethanol | E2 (major), SN2 (minor) | (E)-3-methyl-2-pentene (Zaitsev product) |

| Potassium tert-butoxide in tert-butanol | E2 | 3-methyl-1-pentene (Hofmann product) |

Catalysis in the Reactivity of this compound

The reactivity of this compound can be enhanced through catalysis, most notably by Lewis acids.

Lewis Acid Catalysis:

Lewis acids, such as iron(III) bromide (FeBr₃) or aluminum bromide (AlBr₃), can catalyze reactions that proceed through a carbocation intermediate (SN1 and E1). ncert.nic.indrishtiias.com The catalytic action involves the coordination of the Lewis acid with one of the lone pairs of electrons on the bromine atom.

This coordination polarizes the C-Br bond, making the bromine a much better leaving group (it departs as part of a complex anion, e.g., [FeBr₄]⁻). The enhanced leaving group ability facilitates the cleavage of the C-Br bond, thereby accelerating the rate-determining step of SN1 and E1 reactions: the formation of the carbocation. This catalytic approach effectively increases the rate of substitution and elimination reactions that proceed via a unimolecular pathway, especially in less polar solvents where uncatalyzed ionization would be exceptionally slow.

Advanced Spectroscopic Characterization for Structural and Mechanistic Insights

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structure Elucidation and Deuterium Labeling Studies

Multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful, non-destructive method for determining the complete covalent structure of 2-bromo-3-methylpentane. By spreading NMR signals across two frequency dimensions, techniques like COSY, HSQC, and HMBC resolve spectral overlap and reveal through-bond correlations between nuclei. wikipedia.orglibretexts.org

Correlation Spectroscopy (COSY) is used to identify protons that are coupled to each other, typically through two or three bonds. huji.ac.illibretexts.org For this compound, a ¹H-¹H COSY spectrum would reveal key correlations that map out the carbon skeleton. The proton on C2 (H2) would show a cross-peak with the protons on C1, C3, and its attached methyl group. libretexts.org Likewise, H3 would exhibit correlations with H2, H4, and its own attached methyl group. These cross-peaks, which appear off the main diagonal of the spectrum, definitively establish the connectivity between adjacent proton environments. libretexts.orglibretexts.org

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates proton signals with the carbon atoms to which they are directly attached. This experiment is crucial for assigning the ¹³C chemical shifts. Each C-H bond in this compound would produce a distinct correlation peak in the HSQC spectrum, linking the previously identified proton signals to their corresponding carbon atoms.

Heteronuclear Multiple Bond Correlation (HMBC) provides information about longer-range couplings, typically over two or three bonds between protons and carbons. This is particularly useful for identifying quaternary carbons and piecing together molecular fragments. For instance, the protons of the methyl group on C3 would show an HMBC correlation to C2, C3, and C4, confirming the placement of this methyl group.

Deuterium labeling studies can further refine NMR assignments. By selectively replacing a specific proton with deuterium, the corresponding signal in the ¹H NMR spectrum disappears, and any couplings to that proton are removed. This simplifies complex spectra and confirms signal assignments. For example, synthesizing this compound with a deuterated ethyl group (at C4 and C5) would cause the signals and couplings associated with those positions to vanish, confirming the assignments for the rest of the molecule.

Table 1: Predicted ¹H and ¹³C NMR Data and Key 2D NMR Correlations for this compound

| Position | Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key COSY (¹H-¹H) Correlations | Key HMBC (¹H-¹³C) Correlations |

|---|---|---|---|---|---|

| C1 | CH₃ | ~1.0 | ~15 | H2 | C2, C3 |

| C2 | CHBr | ~4.1 | ~55 | H1, H3 | C1, C3, C4, C3-CH₃ |

| C3 | CH | ~1.9 | ~40 | H2, H4, C3-CH₃ | C2, C4, C5, C1, C3-CH₃ |

| C3-CH₃ | CH₃ | ~0.9 | ~16 | H3 | C2, C3, C4 |

| C4 | CH₂ | ~1.5 | ~25 | H3, H5 | C2, C3, C5, C3-CH₃ |

| C5 | CH₃ | ~0.9 | ~11 | H4 | C3, C4 |

High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis for Reaction Monitoring

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of a molecule, allowing for the determination of its elemental formula. For this compound (C₆H₁₃Br), the expected monoisotopic mass is 164.02006 Da. nih.gov A key feature in the mass spectrum of a bromo-compound is the isotopic signature of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two molecular ion peaks (M⁺ and M+2) of almost equal intensity, which is a definitive indicator for the presence of a single bromine atom in the molecule.

The fragmentation patterns observed in mass spectrometry provide structural information based on the stability of the resulting carbocations and radicals. wikipedia.org For this compound, two primary fragmentation pathways are expected:

Alpha (α)-Cleavage: This involves the cleavage of a bond adjacent to the carbon bearing the bromine atom. youtube.comlibretexts.org The ionization process often begins with the removal of a non-bonding electron from the bromine atom. The most favorable α-cleavage would involve the loss of the largest possible radical, leading to the most stable carbocation. Cleavage of the C2-C3 bond would result in the loss of a sec-butyl radical (•CH(CH₃)CH₂CH₃) to form a [CH₃CHBr]⁺ fragment, or loss of a methyl radical to form a [BrCH-CH(CH₃)CH₂CH₃]⁺ cation.

Halogen Cleavage: Direct cleavage of the C-Br bond results in the loss of a bromine radical (•Br). This forms a secondary carbocation at C2, [C₆H₁₃]⁺, with an m/z of 85.09. This fragment can undergo further rearrangements and fragmentation. youtube.com

Fragmentation is also heavily influenced by the stability of the resulting carbocations. jove.com Cleavage at the branched C3 position can lead to the formation of stable secondary carbocations. For instance, loss of an ethyl radical (•CH₂CH₃) from the molecular ion would yield a fragment with m/z 135/137.

Table 2: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z (⁷⁹Br / ⁸¹Br) | Proposed Fragment Ion | Origin (Loss from M⁺) |

|---|---|---|

| 164 / 166 | [C₆H₁₃Br]⁺ | Molecular Ion (M⁺) |

| 135 / 137 | [C₄H₈Br]⁺ | Loss of •C₂H₅ (ethyl radical) |

| 85 | [C₆H₁₃]⁺ | Loss of •Br (bromine radical) |

| 57 | [C₄H₉]⁺ | Loss of •Br, followed by loss of C₂H₄ |

| 43 | [C₃H₇]⁺ | Isopropyl cation |

Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Stereochemical Assignment

This compound possesses two chiral centers (C2 and C4), meaning it can exist as four possible stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). Chiroptical spectroscopy, which measures the differential interaction of chiral molecules with left- and right-circularly polarized light, is a primary method for assigning the absolute configuration of these stereoisomers. saschirality.orgnsf.gov

Optical Rotatory Dispersion (ORD) measures the change in optical rotation as a function of the wavelength of light. wikipedia.orglibretexts.org As the wavelength approaches an electronic absorption band of the chromophore (in this case, the C-Br bond), the rotation undergoes a rapid change. This phenomenon is known as the Cotton effect. libretexts.org A positive Cotton effect is observed when the peak of the rotation is at a longer wavelength than the trough, while the reverse is true for a negative Cotton effect. The sign of the Cotton effect is directly related to the stereochemistry of the chiral center(s) near the chromophore.

Circular Dichroism (CD) is the difference in absorption of left- and right-circularly polarized light by a chiral molecule. mdpi.com A CD spectrum consists of positive or negative peaks corresponding to the electronic transitions of the molecule's chromophores. Like ORD, the sign of the CD peak (a positive or negative Cotton effect) is characteristic of the absolute configuration of the molecule. libretexts.org Enantiomers, such as the (2R,3R) and (2S,3S) pair, will exhibit mirror-image ORD and CD spectra. nsf.gov Diastereomers, such as (2R,3R) and (2R,3S), will have distinctly different spectra. By comparing the experimentally measured CD/ORD spectrum to that of known compounds or to spectra predicted by quantum mechanical calculations, the absolute configuration of a specific stereoisomer can be determined.

Table 3: Expected Chiroptical Properties of this compound Stereoisomers

| Stereoisomer Pair | Relationship | Expected CD/ORD Spectra Relationship |

|---|---|---|

| (2R,3R) and (2S,3S) | Enantiomers | Mirror images (equal magnitude, opposite sign) |

| (2R,3S) and (2S,3R) | Enantiomers | Mirror images (equal magnitude, opposite sign) |

| (2R,3R) and (2R,3S) | Diastereomers | Different, not mirror images |

| (2S,3S) and (2S,3R) | Diastereomers | Different, not mirror images |

Vibrational Spectroscopy (Infrared and Raman) for Conformational Analysis and Intermolecular Interactions

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups and conformational isomers (rotamers) of a molecule. The spectra arise from the vibrations of molecular bonds, and specific bonds or groups of bonds have characteristic vibrational frequencies.

For this compound, the IR spectrum would be dominated by several key absorptions:

C-H stretching: Strong absorptions in the 2850-3000 cm⁻¹ region, characteristic of the methyl (CH₃) and methylene (B1212753) (CH₂) groups. docbrown.info

C-H bending: Absorptions in the 1365-1480 cm⁻¹ range corresponding to the deformation vibrations of the alkyl groups. docbrown.info

C-Br stretching: A characteristic absorption in the fingerprint region, typically between 500-750 cm⁻¹, which confirms the presence of the bromo-alkane functional group. docbrown.info

Due to rotation around the C2-C3 and C3-C4 single bonds, this compound can exist in several different stable conformations. These conformers, while having the same connectivity, will have slightly different vibrational frequencies for certain modes, particularly those involving the C-Br bond and the carbon skeleton. tandfonline.comtandfonline.com By analyzing the vibrational spectra at different temperatures or in different physical states (liquid vs. solid), it is possible to identify the presence of multiple conformers. For example, in the crystalline state, a molecule often adopts a single, lowest-energy conformation, leading to a simplified spectrum compared to the liquid state where multiple conformers coexist. researchgate.net This allows for the study of the relative energies and populations of the different conformers.

Table 4: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) |

|---|---|---|

| Stretching | C-H (sp³) | 2850 - 3000 |

| Bending / Deformation | C-H | 1365 - 1480 |

| Stretching | C-C | 800 - 1200 |

| Stretching | C-Br | 500 - 750 |

X-ray Crystallography of Solid Derivatives for Absolute Configuration Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration. purechemistry.orgspringernature.com However, since this compound is a liquid under normal conditions, it cannot be analyzed directly. The strategy, therefore, involves converting the chiral molecule into a solid derivative through a reaction that does not affect the stereocenters. nih.gov

To determine the absolute configuration of a specific enantiomer of this compound, it can be reacted with a chiral auxiliary of a known, single absolute configuration. This reaction creates a pair of diastereomers, which can often be separated by chromatography. Each separated diastereomer is then crystallized.

By analyzing the crystal structure of one of these diastereomeric derivatives using single-crystal X-ray diffraction, the precise spatial arrangement of all atoms can be determined. researchgate.net This reveals the relative configuration of the stereocenters from the this compound portion of the molecule with respect to the known absolute configuration of the chiral auxiliary. Because the stereochemistry of the auxiliary is already known, the absolute configuration of the this compound can be unambiguously assigned. nih.govsci-hub.se This technique, which relies on an internal reference of known chirality, is a cornerstone of stereochemical analysis. sci-hub.se

Computational and Theoretical Chemistry Applications to 2 Bromo 3 Methylpentane

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods) for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations solve the electronic Schrödinger equation to predict a molecule's electronic structure and reactivity. wikipedia.org

For 2-bromo-3-methylpentane, these methods can be used to determine key electronic and structural parameters. DFT, particularly with functionals like B3LYP, offers a balance between computational cost and accuracy for molecules of this size. researchgate.netresearchgate.net Ab initio methods, such as Hartree-Fock (HF) and Møller–Plesset perturbation theory (MP2), provide a more rigorous, "first-principles" approach, though often at a higher computational demand. wikipedia.org

Calculations would typically begin with a geometry optimization to find the lowest energy conformation of the molecule. From this optimized structure, a variety of properties can be predicted:

Electronic Properties: The distribution of electrons within the molecule is crucial for understanding its reactivity. The presence of the electronegative bromine atom creates a significant dipole moment. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can be visualized, and their energy gap is a key indicator of chemical reactivity.

Reactivity Descriptors: A Molecular Electrostatic Potential (ESP) map can be generated to identify electron-rich and electron-poor regions. researchgate.net For this compound, the ESP map would show a region of negative potential around the bromine atom and positive potential around the hydrogen atoms and the carbon atom bonded to bromine, indicating sites susceptible to nucleophilic and electrophilic attack, respectively.

Table 1: Predicted Properties of this compound from DFT Calculations (Note: The following data are illustrative examples based on typical DFT (B3LYP/6-311G(d,p)) calculations for similar haloalkanes and are not from a specific published study on this compound.)

| Property | Predicted Value | Significance |

| Dipole Moment | ~2.1 Debye | Indicates the molecule's overall polarity due to the C-Br bond. |

| HOMO Energy | ~ -10.5 eV | Represents the energy of the outermost electrons, related to ionization potential. |

| LUMO Energy | ~ 0.8 eV | Represents the energy of the lowest energy state for an added electron, related to electron affinity. |

| HOMO-LUMO Gap | ~ 11.3 eV | A large gap suggests high kinetic stability. |

| C-Br Bond Length | ~ 1.96 Å | Fundamental geometric parameter influencing reactivity. |

| C-C-Br Bond Angle | ~ 111.5° | Describes the local geometry around the electrophilic carbon center. |

Molecular Dynamics Simulations for Conformational Sampling and Solvent Interactions

While quantum chemical calculations are excellent for static, single-molecule properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. researchgate.net MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, providing insight into conformational changes and interactions with the surrounding environment. acs.org

For this compound, MD simulations are particularly useful for:

Conformational Sampling: The molecule has several rotatable bonds, leading to multiple possible conformations (rotamers). MD simulations can explore the potential energy surface to identify the most stable conformers and the energy barriers between them. This is crucial as the reactivity of different conformers can vary, for instance, in stereospecific reactions like the E2 elimination. chegg.comchemistry.coach

Solvent Interactions: Reactions are almost always carried out in a solvent. MD simulations can explicitly model the interactions between this compound and solvent molecules (e.g., water, ethanol, acetone). These simulations can reveal details about the solvation shell, including the average number of solvent molecules surrounding the solute and their preferred orientation. This information is vital for understanding how solvents influence reaction rates and mechanisms, such as favoring SN1 over SN2 pathways. study.com Force fields like OPLS (Optimized Potentials for Liquid Simulations) or TraPPE are commonly used for simulating alkanes and related molecules. acs.org

In Silico Modeling of Reaction Pathways and Transition States

A primary application of computational chemistry is to elucidate reaction mechanisms. For this compound, a secondary alkyl halide, the competition between substitution (SN1, SN2) and elimination (E1, E2) reactions is of great interest. unacademy.comquora.com

In silico modeling can map out the entire potential energy surface for these reactions. By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction profile can be constructed.

Transition State Theory: Quantum chemical methods (primarily DFT) are used to locate and characterize transition state (TS) structures. A TS is a first-order saddle point on the potential energy surface, representing the highest energy barrier along the reaction coordinate. Vibrational frequency analysis is used to confirm a true transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

SN2 vs. E2 Pathways: For example, modeling the SN2 reaction with a nucleophile like hydroxide (B78521) (OH⁻) would involve calculating the energy profile for the backside attack, leading to the inversion of stereochemistry. chegg.com Simultaneously, the E2 pathway can be modeled, where the nucleophile acts as a base, abstracting a proton anti-periplanar to the bromine leaving group. chegg.com Comparing the activation energies (the energy difference between reactants and the transition state) for the SN2 and E2 pathways can predict which reaction is kinetically favored under specific conditions.

Table 2: Illustrative Calculated Activation Energies for Competing Reactions (Note: These values are hypothetical examples to illustrate the output of in silico modeling for a secondary bromoalkane.)

| Reaction Pathway | Nucleophile/Base | Solvent | Calculated Activation Energy (kcal/mol) | Predicted Outcome |

| SN2 | OH⁻ | Acetone (aprotic) | 22.5 | Favored with strong nucleophiles in polar aprotic solvents. study.com |

| E2 | OH⁻ | Ethanol (protic) | 20.8 | Favored with strong, sterically hindered bases. |

| SN1 | H₂O | Water (protic) | 25.0 (for carbocation formation) | Possible with weak nucleophiles in polar protic solvents. |

Retrosynthetic Analysis and Pathway Prediction using AI-driven Platforms

For a relatively simple molecule like this compound, AI platforms could suggest several plausible synthetic pathways. The system works by applying learned chemical "rules" to identify strategic bond disconnections.

Potential retrosynthetic disconnections for this compound might include:

C-Br Bond Disconnection: This is the most obvious disconnection, suggesting the corresponding alcohol, 3-methyl-2-pentanol, as a precursor. The AI would then search its database for reactions that convert alcohols to alkyl bromides.

C-C Bond Disconnection: More advanced platforms might suggest carbon-carbon bond formations to construct the pentane (B18724) backbone.

| Retrosynthetic Step | Precursor Molecule(s) | Suggested Forward Reaction |

| Target: this compound | 3-Methyl-2-pentene or 3-Methyl-1-pentene (B165626) | Electrophilic addition of HBr. youtube.com |

| Precursor: 3-Methyl-2-pentanol | Dehydration of alcohol. | |

| Precursor: 3-Methyl-2-pentanone | Reduction of ketone. |

Prediction of Spectroscopic Parameters from First Principles

Computational methods can accurately predict various spectroscopic parameters, which is invaluable for structure verification and analysis of experimental data. unibo.it

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and spin-spin coupling constants can be calculated from first principles. The Gauge-Invariant Atomic Orbital (GIAO) method, often used with DFT, is a popular approach. researchgate.net Calculated chemical shifts can be used to assign peaks in an experimental spectrum, especially for complex molecules or to distinguish between different stereoisomers. github.ioresearchgate.net For this compound, calculations could predict the distinct signals for the different methyl, methylene (B1212753), and methine protons, aiding in the interpretation of its ¹H NMR spectrum. docbrown.infoyoutube.com

Vibrational (Infrared) Spectroscopy: The vibrational frequencies and intensities of a molecule can also be calculated. These correspond to the peaks observed in an Infrared (IR) spectrum. The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation, so they are typically scaled by an empirical factor. This analysis allows for the assignment of specific vibrational modes (e.g., C-H stretch, C-Br stretch) to the observed IR absorption bands. researchgate.net

Table 4: Predicted vs. Typical Experimental Spectroscopic Data for this compound (Note: Predicted values are illustrative of what first-principles calculations would yield. Experimental ranges are typical for the functional groups present.)

| Spectroscopic Parameter | Predicted Value (Illustrative) | Typical Experimental Range |

| ¹H NMR Chemical Shift (CH-Br) | 4.15 ppm | 3.5 - 4.5 ppm |

| ¹³C NMR Chemical Shift (C-Br) | 55.8 ppm | 50 - 65 ppm |

| IR Frequency (C-Br Stretch) | 580 cm⁻¹ | 550 - 650 cm⁻¹ |

| IR Frequency (C-H Stretch, sp³) | 2985 cm⁻¹ | 2850 - 3000 cm⁻¹ |

Derivatization and Transformative Chemistry of 2 Bromo 3 Methylpentane

Utilization of 2-Bromo-3-methylpentane as a Synthetic Precursor in Complex Organic Synthesis

This compound is a valuable precursor for introducing the 3-methylpentan-2-yl moiety into larger molecular structures. The carbon-bromine bond can be readily converted into carbon-carbon, carbon-hydrogen, carbon-oxygen, and carbon-nitrogen bonds, making it a flexible starting material for multi-step syntheses. Its utility stems from its ability to participate in a wide array of fundamental organic reactions, including nucleophilic substitution and elimination, as well as forming the basis for powerful organometallic reagents.

For instance, simple transformations like elimination reactions can yield alkenes such as 3-methylpent-2-ene, which can then be subjected to further functionalization. study.comtestbook.com Substitution reactions, for example with water, can lead to the formation of alcohols, although rearrangements are possible due to the formation of carbocation intermediates. chegg.com The true synthetic power of this compound, however, is unleashed through its conversion into organometallic intermediates or its direct use in metal-catalyzed cross-coupling reactions, which provide robust methods for constructing complex carbon skeletons.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon bonds. wikipedia.org While these reactions traditionally employ aryl or vinyl halides, significant advancements have expanded their scope to include alkyl halides like this compound. libretexts.org These reactions typically proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. libretexts.orglibretexts.org

Suzuki Reaction : The Suzuki coupling creates a carbon-carbon bond between an organohalide and an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orgyonedalabs.com The reaction is highly valued for its mild conditions and tolerance of a wide range of functional groups. youtube.com While initially developed for sp²-hybridized carbons, modern catalyst systems, often employing bulky, electron-rich phosphine (B1218219) ligands, have enabled the successful coupling of secondary alkyl bromides, which are otherwise prone to side reactions like β-hydride elimination. libretexts.orgorganic-chemistry.org

Heck Reaction : The Heck reaction, or Mizoroki-Heck reaction, traditionally involves the coupling of an unsaturated halide (aryl or vinyl) with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org The reaction is catalyzed by palladium complexes and requires a base. libretexts.org The direct use of unactivated alkyl halides like this compound in a classic Heck reaction is challenging due to the high energy barrier for oxidative addition and the propensity for β-hydride elimination. However, variations and specially designed catalyst systems are continually expanding the scope of Heck-type reactions.

Sonogashira Reaction : The Sonogashira coupling is a powerful method for forming a bond between an sp² or sp-hybridized carbon (from a vinyl or aryl halide) and an sp-hybridized carbon (from a terminal alkyne). wikipedia.orglibretexts.org The reaction is co-catalyzed by palladium and copper complexes and requires a base, often an amine. organic-chemistry.orgyoutube.com Similar to the Heck reaction, the use of saturated alkyl halides is not standard. Nevertheless, research has demonstrated that under specific conditions and with appropriate ligands, cross-coupling reactions involving unactivated alkyl halides and terminal alkynes can be achieved, broadening the synthetic utility of this reaction. organic-chemistry.orgnih.gov

| Reaction | Coupling Partner 1 | Coupling Partner 2 | Typical Catalyst System | Bond Formed |

|---|---|---|---|---|

| Suzuki Coupling | Organohalide (e.g., this compound) | Organoboron Compound (e.g., Arylboronic acid) | Pd(0) complex (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | C(sp³)-C(sp²) |

| Heck Reaction | Unsaturated Halide (Aryl/Vinyl) | Alkene | Pd(II) salt (e.g., Pd(OAc)₂), Ligand (e.g., PPh₃), Base | C(sp²)-C(sp²) |

| Sonogashira Coupling | Aryl/Vinyl Halide | Terminal Alkyne | Pd(0) complex, Cu(I) salt (e.g., CuI), Amine Base | C(sp²)-C(sp) |

Grignard Reagent and Organolithium Chemistry Derived from this compound

The conversion of alkyl halides into organometallic reagents is a cornerstone of synthetic chemistry, transforming an electrophilic carbon center into a highly nucleophilic one. This compound readily forms both Grignard and organolithium reagents.

Grignard Reagent : Reacting this compound with magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF) yields the corresponding Grignard reagent, (3-methylpentan-2-yl)magnesium bromide. wikipedia.orglibretexts.orgchemguide.co.uk These reagents are powerful nucleophiles and strong bases. masterorganicchemistry.com They react with a wide range of electrophiles, most notably carbonyl compounds. For example, reaction with aldehydes produces secondary alcohols, while reaction with ketones yields tertiary alcohols. youtube.com They also react with esters, adding twice to form tertiary alcohols, and with epoxides to open the ring and form new alcohols.

Organolithium Chemistry : Organolithium reagents are generally more reactive and more basic than their Grignard counterparts. wikipedia.org (3-Methylpentan-2-yl)lithium can be prepared by reacting this compound with lithium metal. masterorganicchemistry.com Due to the highly polar nature of the carbon-lithium bond, these reagents are exceptionally strong nucleophiles. wikipedia.orgyoutube.com They undergo similar reactions to Grignard reagents, such as addition to carbonyls and epoxides, but often with greater reactivity. Their strong basicity also makes them useful for deprotonation reactions.

| Reagent | Electrophile | Product Type |

|---|---|---|

| (3-methylpentan-2-yl)magnesium bromide (Grignard) | Aldehyde (R-CHO) | Secondary Alcohol |

| Ketone (R-CO-R') | Tertiary Alcohol | |

| Carbon Dioxide (CO₂) | Carboxylic Acid | |

| Epoxide | Alcohol | |

| (3-methylpentan-2-yl)lithium (Organolithium) | Aldehyde/Ketone | Secondary/Tertiary Alcohol |

| Ester (R-COOR') | Tertiary Alcohol | |

| Alkyl Halide (R'-X) | Alkane (Coupling) |

Synthesis of Novel Organic Scaffolds Incorporating the 3-methylpentane (B165638) Moiety

The chemical transformations discussed provide clear pathways for integrating the 3-methylpentane structural unit into larger, novel organic scaffolds. Molecular scaffolds are core structures from which a variety of derivatives can be synthesized, often for applications in medicinal chemistry and materials science. mdpi.com

By employing palladium-catalyzed cross-coupling reactions, the 3-methylpentan-2-yl group can be attached to aromatic, heteroaromatic, or unsaturated systems. For example, a Suzuki coupling of (3-methylpentan-2-yl)boronic acid (which can be prepared from the Grignard reagent) with a dihalobenzene could lead to the synthesis of a scaffold containing a central aromatic ring flanked by two 3-methylpentane units.

Similarly, the addition of the Grignard or organolithium reagent derived from this compound to a molecule containing multiple carbonyl groups can rapidly build molecular complexity. The reaction with a diketone, for instance, would generate a diol with two new stereocenters, creating a scaffold with a defined three-dimensional architecture. These reactions demonstrate how a simple precursor like this compound can be strategically employed to construct diverse and complex molecular frameworks.

Environmental Behavior and Biogeochemical Transformations of Halogenated Organic Compounds Focusing on Structural Analogues of 2 Bromo 3 Methylpentane

Biotic Transformation Mechanisms by Microorganisms

The biodegradation of halogenated organic compounds by microorganisms is a critical process for their removal from the environment. A variety of bacteria and fungi have been identified that can degrade alkanes and their halogenated derivatives. researchgate.net The presence of a halogen atom can significantly affect the biodegradability of an organic compound.

The initial step in the aerobic biodegradation of alkanes, including branched isomers, is often the oxidation of the molecule, catalyzed by enzymes such as alkane hydroxylases or monooxygenases . nih.gov This introduces an oxygen atom into the alkyl chain, typically forming an alcohol. This initial oxidation makes the compound more water-soluble and susceptible to further microbial metabolism. Following the initial oxidation, the resulting alcohol can be further oxidized to an aldehyde and then to a carboxylic acid, which can then enter central metabolic pathways like the β-oxidation cycle. researchgate.net

For halogenated alkanes, a crucial step in their biodegradation is dehalogenation , the removal of the halogen atom. This is carried out by a class of enzymes called dehalogenases . nih.govepa.gov There are several types of dehalogenation reactions, including:

Hydrolytic dehalogenation: The halogen is replaced by a hydroxyl group from a water molecule. nih.gov

Reductive dehalogenation: The halogen is replaced by a hydrogen atom. This process is common under anaerobic conditions.

Oxygenolytic dehalogenation: The cleavage of the carbon-halogen bond is coupled with the incorporation of oxygen atoms into the substrate.

The ability to degrade branched alkanes and halogenated compounds varies among different microbial species. Genera such as Rhodococcus, Pseudomonas, Acinetobacter, and Bacillus are known for their metabolic versatility and have been shown to degrade a wide range of hydrocarbons, including branched and halogenated ones. researchgate.netresearchgate.netnih.gov The branching in a compound like 2-bromo-3-methylpentane can influence its biodegradability, sometimes making it more resistant to microbial attack compared to its linear counterparts. researchgate.net

| Microorganism Genus | Relevant Degradation Capabilities | Key Enzymes Involved | Potential Role in Transforming this compound Analogues |

|---|---|---|---|

| Rhodococcus | Degradation of a wide range of alkanes, including branched and long-chain alkanes. researchgate.net Some species possess dehalogenase activity. | Alkane hydroxylases, Dehalogenases | Likely to be involved in both the initial oxidation of the methylpentane backbone and the subsequent removal of the bromine atom. |

| Pseudomonas | Known for their diverse metabolic pathways for degrading hydrocarbons and xenobiotics. researchgate.netfrontiersin.org Many strains can utilize alkanes as a sole carbon source. | Monooxygenases, Dioxygenases, Dehalogenases | Could initiate degradation through oxidation of the alkyl chain and possess the enzymatic machinery for dehalogenation. |

| Acinetobacter | Often found in petroleum-contaminated environments and are efficient degraders of alkanes. researchgate.netfrontiersin.org | Alkane monooxygenases | Could play a role in the initial steps of breaking down the carbon structure of this compound analogues. |

| Bacillus | Tolerant to harsh environmental conditions and capable of degrading various hydrocarbons. researchgate.net | Hydroxylases | May contribute to the overall microbial consortium-led degradation of these compounds in contaminated sites. |

Analytical Methodologies for Environmental Monitoring of Halogenated Alkanes in Academic Research Contexts

Accurate and sensitive analytical methods are essential for monitoring the presence and fate of halogenated alkanes in the environment. The primary technique used for the analysis of volatile and semi-volatile halogenated organic compounds is Gas Chromatography (GC) . cdc.gov

The analytical workflow for monitoring halogenated alkanes typically involves several key steps:

Sample Collection and Preparation: This is a critical step to ensure the integrity of the sample and to concentrate the analytes of interest. For water samples, techniques like purge-and-trap or solid-phase microextraction (SPME) are commonly used to extract volatile compounds. cdc.govnih.gov SPME is a solvent-free technique that uses a coated fiber to adsorb analytes from the sample headspace or directly from the liquid phase. For soil and sediment samples, preparation often involves solvent extraction, followed by a clean-up step to remove interfering substances. itrcweb.orgwisc.eduku.eduresearchgate.net

Gas Chromatographic Separation: The extracted analytes are then introduced into a GC system, where they are separated based on their boiling points and interactions with the stationary phase of the chromatographic column. The choice of the column is important for achieving good resolution of the target compounds.

Detection: Following separation, the compounds are detected by a suitable detector. For halogenated compounds, several types of detectors are commonly used:

Mass Spectrometry (MS): GC-MS is a powerful technique that provides both qualitative and quantitative information. It identifies compounds based on their mass-to-charge ratio and fragmentation patterns, offering high selectivity and sensitivity. nih.govresearchgate.netresearchgate.net

Electron Capture Detector (ECD): This detector is highly sensitive to halogenated compounds, making it suitable for trace-level analysis.

Halogen-Specific Detector (XSD): This detector is highly selective for halogenated compounds, reducing interference from other co-eluting substances.

Q & A

Q. What are the common synthetic routes for 2-Bromo-3-methylpentane, and how do reaction conditions influence product yield?

Methodological Answer: Two primary synthesis routes are documented:

- Alcohol Halogenation: Reacting 3-methyl-2-pentanol with thionyl chloride (SOCl₂) followed by HBr generates this compound via a two-step substitution mechanism. Polar protic solvents (e.g., aqueous ethanol) favor SN2 pathways, yielding ~70-80% purity .

- Catalytic Bromination: Industrial-scale bromination of 3-methylpentane using Br₂ and a Lewis acid catalyst (e.g., AlBr₃) achieves higher yields (>90%) but requires strict temperature control (40-60°C) to minimize elimination byproducts like pentenes .

Key Factors:

- Temperature: Elevated temperatures (>70°C) promote elimination (e.g., pent-2-ene formation).

- Solvent Polarity: Polar solvents stabilize carbocation intermediates in SN1 pathways, while aprotic solvents favor SN2.

Q. How can researchers confirm the structural configuration of this compound using spectroscopic methods?

Methodological Answer:

- NMR Analysis:

- ¹H NMR: Methyl groups adjacent to bromine (C3) show deshielding (δ ~1.8-2.1 ppm). The tertiary C2-Br proton appears as a multiplet due to coupling with adjacent CH₂ groups .

- ¹³C NMR: The brominated carbon (C2) resonates at δ ~55-60 ppm, while branched methyl carbons (C3) appear at δ ~25-30 ppm .

- X-ray Crystallography: Resolves stereochemistry (e.g., (2R,3R) configuration) by mapping bond angles (109.5° for sp³ carbons) and torsional strain .

Q. What safety precautions are essential when handling this compound in laboratory settings?

Methodological Answer:

- Ventilation: Use fume hoods to avoid inhalation of volatile brominated compounds (boiling point: ~143–144°C) .

- PPE: Wear nitrile gloves and goggles to prevent skin/eye contact, which can cause irritation or chemical burns .

- Storage: Keep in amber glass bottles at 0–6°C to prevent thermal decomposition .

Advanced Questions

Q. What factors lead to competing substitution and elimination reactions in the synthesis of this compound, and how can these be controlled?

Methodological Answer:

- Mechanistic Competition:

- Control Strategies:

Q. How does the stereochemical configuration (e.g., (2R,3R)) of this compound affect its reactivity in nucleophilic substitution reactions?

Methodological Answer:

- Steric Effects: The (2R,3R) configuration introduces steric hindrance at C2, slowing SN2 kinetics. For example, reaction rates with iodide ions are 30% slower compared to less hindered isomers .

- Electronic Effects: Hyperconjugation from adjacent methyl groups stabilizes transition states in SN1 mechanisms, increasing carbocation formation at C2 .

Q. How do the physical properties (e.g., boiling point, dielectric relaxation) of this compound compare to its structural isomers, and what implications do these differences have for material science applications?

Methodological Answer:

- Comparative Data:

| Property | This compound | 2-Bromo-2-methylpentane | 3-Bromo-3-methylpentane |

|---|---|---|---|

| Boiling Point (°C) | 143–144 | 139–141 | 147–149 |

| Dielectric Constant (ε) | ~7.2 | ~6.8 | ~7.5 |

- Material Science Relevance:

Higher dielectric constants in branched isomers (e.g., 3-Bromo-3-methylpentane) make them suitable for studying dipole relaxation in polymer matrices .

Q. What analytical approaches are recommended for resolving contradictions in reported reaction yields or mechanistic pathways for this compound?

Methodological Answer:

- Replication Studies: Repeat experiments under standardized conditions (e.g., 25°C, ethanol solvent) to isolate variables .

- Byproduct Analysis: Use GC-MS to detect minor elimination products (e.g., pentenes) that indicate competing pathways .

- Kinetic Isotope Effects (KIE): Deuterium labeling at C2 distinguishes SN2 (inverse KIE) from SN1 (normal KIE) mechanisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。